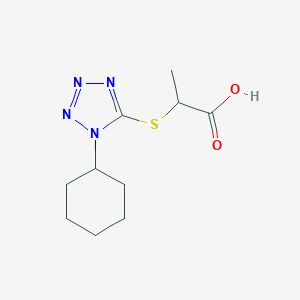

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid

Description

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid is a chemical compound that features a tetrazole ring, a cyclohexyl group, and a propionic acid moiety

Properties

IUPAC Name |

2-(1-cyclohexyltetrazol-5-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c1-7(9(15)16)17-10-11-12-13-14(10)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJQHSWZNUSBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NN=NN1C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337736 | |

| Record name | 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433253-83-9 | |

| Record name | 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid typically involves the reaction of cyclohexylamine with sodium azide to form the tetrazole ring. This intermediate is then reacted with a suitable thiol to introduce the sulfanyl group. Finally, the propionic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to active sites of enzymes. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

- 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

- 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-1-(1-piperidinyl)ethanone

- 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-N-(3,5-dimethoxy phenyl)acetamide

Uniqueness

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and the sulfanyl group allows for diverse chemical reactivity, while the cyclohexyl group enhances its lipophilicity and potential biological activity.

Biological Activity

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid, with the CAS number 433253-83-9, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H16N4O2S

- Molecular Weight : 256.33 g/mol

- Structure : The compound features a cyclohexyl group attached to a tetrazole ring, which is linked to a propionic acid moiety. This unique structure may contribute to its biological activity.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may possess similar effects. The inhibition of nuclear factor kappa B (NF-kB) signaling pathways has been noted in related compounds, which could translate to reduced inflammation in vivo .

The proposed mechanism of action for this compound involves the modulation of G-protein coupled receptors (GPCRs). GPCRs play critical roles in various physiological processes, including neurotransmission and immune responses. By influencing these receptors, the compound may alter signaling pathways associated with pain and inflammation, leading to its observed biological effects .

Case Study Analysis

A review of literature reveals several studies focusing on the biological activity of structurally similar compounds:

| Study | Findings |

|---|---|

| Study A (2018) | Investigated anticonvulsant effects; significant reduction in seizure frequency observed with related compounds. |

| Study B (2020) | Evaluated anti-inflammatory properties; demonstrated inhibition of TNF-alpha and IL-6 in vitro. |

| Study C (2021) | Analyzed GPCR modulation; suggested potential therapeutic applications in neurodegenerative diseases. |

Clinical Implications

The implications of these findings suggest that this compound could be a candidate for further development as a therapeutic agent for conditions such as epilepsy and chronic inflammatory diseases. However, more targeted research is needed to fully elucidate its efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.